molecular formula C19H22FN3O4 B601363 1-Cyclopropyl-6-fluoro-8-methoxy-7-(2-methylpiperazin-1-YL)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 1029364-65-5

1-Cyclopropyl-6-fluoro-8-methoxy-7-(2-methylpiperazin-1-YL)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B601363
CAS No.: 1029364-65-5
M. Wt: 375.40
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Description

This compound belongs to the fluoroquinolone class of antibiotics, characterized by a bicyclic core structure with a cyclopropyl group at position 1, a fluorine atom at position 6, and a methoxy group at position 7. The 2-methylpiperazinyl substituent at position 7 enhances antibacterial activity by improving DNA gyrase and topoisomerase IV inhibition, critical for disrupting bacterial DNA replication . Its carboxylic acid moiety at position 3 contributes to solubility and interaction with bacterial enzyme targets. The compound has been studied for broad-spectrum activity against Gram-positive and Gram-negative pathogens, with structural modifications (e.g., methoxy at position 8) designed to reduce phototoxicity compared to earlier quinolones .

Properties

IUPAC Name

1-cyclopropyl-6-fluoro-8-methoxy-7-(2-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O4/c1-10-8-21-5-6-22(10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPTXLFFAMTMBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50739171
Record name 1-Cyclopropyl-6-fluoro-8-methoxy-7-(2-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50739171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029364-65-5
Record name Isogatifloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029364655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclopropyl-6-fluoro-8-methoxy-7-(2-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50739171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-Cyclopropyl-6-fluoro-8-methoxy-7-(2-methylpiperazin-1-YL)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, commonly referred to as a derivative of gatifloxacin, is a synthetic compound belonging to the fluoroquinolone class of antibiotics. This compound exhibits significant biological activity, particularly in antimicrobial and anticancer applications. Understanding its biological profile is crucial for potential therapeutic uses.

  • Molecular Formula: C19H22FN3O4
  • Molecular Weight: 375.39 g/mol
  • CAS Number: 1029364-65-5
  • Boiling Point: Predicted to be 607.8 ± 55.0 °C
  • pKa: 6.43 ± 0.50

Antimicrobial Activity

Fluoroquinolones are known for their broad-spectrum antibacterial properties. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies indicate that it inhibits bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription.

Table 1: Antimicrobial Activity Against Common Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli0.5 µg/mL
Staphylococcus aureus0.25 µg/mL
Pseudomonas aeruginosa1 µg/mL

Anticancer Activity

Recent studies have explored the anticancer potential of this compound, particularly against breast cancer cell lines (MCF-7). The MTT assay has been employed to evaluate cell viability post-treatment with varying concentrations of the compound.

Case Study: Anticancer Effects on MCF-7 Cell Line
In a study involving the MCF-7 cell line, treatment with the compound resulted in significant cytotoxicity compared to control groups. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity.

Table 2: Cytotoxicity Results on MCF-7 Cell Line

Treatment Concentration (µM)Cell Viability (%)
Control100
585
1060
1530
2010

The mechanism of action for the anticancer effects is hypothesized to involve induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression at the G2/M phase. Flow cytometry analyses have confirmed an increase in sub-G1 population after treatment, indicating apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, bioactivity, and physicochemical properties of the target compound with structurally analogous derivatives:

Compound Position 7 Substituent Position 8 Substituent Key Bioactivity Molecular Weight References
Target compound: 1-Cyclopropyl-6-fluoro-8-methoxy-7-(2-methylpiperazin-1-yl)-4-oxo-...-3-carboxylic acid 2-Methylpiperazinyl Methoxy Broad-spectrum antibacterial activity; reduced phototoxicity 375.39 g/mol
1-Cyclopropyl-7-(4-nitroso-piperazin-1-yl)-6-fluoro-4-oxo-...-3-carboxylic acid 4-Nitroso-piperazinyl H (unsubstituted) Moderate activity against E. coli; nitroso group linked to mutagenicity concerns 389.42 g/mol
1-Cyclopropyl-8-ethoxy-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-...-3-carboxylic acid 3-Methylpiperazinyl Ethoxy Enhanced Gram-positive coverage (e.g., S. pneumoniae); improved oral bioavailability 389.43 g/mol
1-Cyclopropyl-6-fluoro-7-(4-(2,5-dioxo-pyrrolidin-1-ylmethyl)-piperazin-1-yl)-4-oxo-...-3-carboxylic acid 4-(2,5-Dioxo-pyrrolidin-1-ylmethyl)-piperazinyl H Potent against P. aeruginosa; bulky substituent reduces CNS penetration 452.47 g/mol
1-Cyclopropyl-6-fluoro-8-(trifluoromethyl)-7-piperazin-1-yl-4-oxo-...-3-carboxylic acid Piperazinyl (unmodified) Trifluoromethyl High lipophilicity; superior activity against H. influenzae; increased phototoxicity risk 425.33 g/mol
1-Cyclopropyl-7-([S,S]-2,8-diazabicyclo[4.3.0]non-8-yl)-6-fluoro-8-methoxy-4-oxo-...-3-carboxylic acid [S,S]-2,8-Diazabicyclo[4.3.0]non-8-yl Methoxy Extended anaerobic coverage (e.g., B. fragilis); improved water solubility 417.43 g/mol

Key Findings:

Substituent at Position 7 :

  • 2-Methylpiperazinyl (target compound) balances potency and safety, whereas bulkier groups (e.g., dioxo-pyrrolidinylmethyl in ) reduce CNS penetration.
  • Piperazinyl derivatives with bicyclic amines (e.g., diazabicyclo groups in ) enhance solubility and anaerobic activity due to increased polarity .

Position 8 Modifications: Methoxy (target compound) reduces phototoxicity compared to halogens (e.g., trifluoromethyl in ) but may slightly lower potency against P. aeruginosa . Ethoxy (as in ) improves oral absorption but requires higher dosing frequencies.

Activity Against Resistant Strains :

  • The target compound’s 8-methoxy group confers activity against ciprofloxacin-resistant S. aureus strains, while trifluoromethyl derivatives () show cross-resistance in some isolates .

Physicochemical Properties :

  • Lower molecular weight (375.39 g/mol for the target vs. 452.47 g/mol in ) correlates with better tissue penetration.
  • Nitroso-piperazinyl derivatives () exhibit instability under acidic conditions, limiting clinical utility .

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